Cas no 64068-76-4 (2-Bromo-1-(4-octylphenyl)-ethanone)

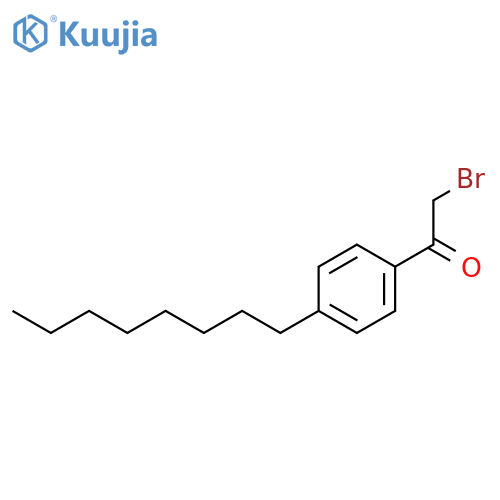

64068-76-4 structure

商品名:2-Bromo-1-(4-octylphenyl)-ethanone

CAS番号:64068-76-4

MF:C16H23BrO

メガワット:311.257224321365

CID:1665913

2-Bromo-1-(4-octylphenyl)-ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone, 2-bromo-1-(4-octylphenyl)-

- 2-bromo-1-(4-octylphenyl)ethanone

- 2-Bromo-1-(4-octylphenyl)-ethanone

-

計算された属性

- せいみつぶんしりょう: 310.09329

じっけんとくせい

- PSA: 17.07

2-Bromo-1-(4-octylphenyl)-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B707135-250mg |

2-Bromo-1-(4-octylphenyl)-ethanone |

64068-76-4 | 250mg |

$ 219.00 | 2023-04-18 | ||

| TRC | B707135-2.5g |

2-Bromo-1-(4-octylphenyl)-ethanone |

64068-76-4 | 2.5g |

$ 1619.00 | 2023-04-18 | ||

| TRC | B707135-500mg |

2-Bromo-1-(4-octylphenyl)-ethanone |

64068-76-4 | 500mg |

$ 402.00 | 2023-04-18 | ||

| TRC | B707135-1g |

2-Bromo-1-(4-octylphenyl)-ethanone |

64068-76-4 | 1g |

$ 800.00 | 2023-09-08 | ||

| TRC | B707135-1000mg |

2-Bromo-1-(4-octylphenyl)-ethanone |

64068-76-4 | 1g |

$ 770.00 | 2023-04-18 |

2-Bromo-1-(4-octylphenyl)-ethanone 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

64068-76-4 (2-Bromo-1-(4-octylphenyl)-ethanone) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 81216-14-0(7-bromohept-1-yne)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量